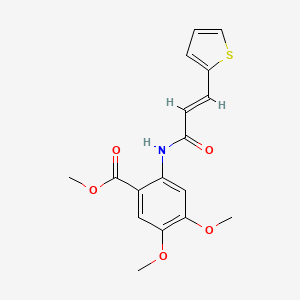

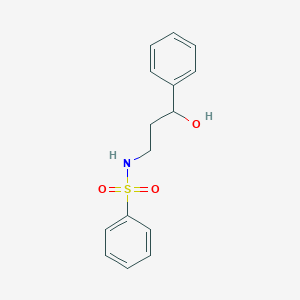

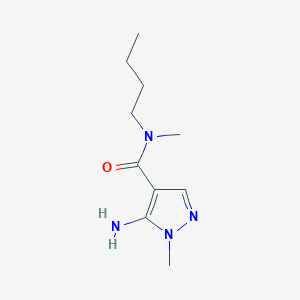

N-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide" is a derivative of the benzothiadiazine class, which includes various biologically active substances. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been studied for their biological properties, including analgesic and antitumor activities, as well as their crystal structures and synthesis methods.

Synthesis Analysis

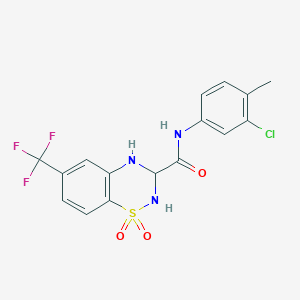

The synthesis of related benzothiadiazine derivatives often involves multiple steps, including chlorosulphonation, amination, cyclodehydration, and reactions with isocyanates or anilines. For instance, the synthesis of a similar compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was achieved by condensation of an isocyanato compound with an aminated indazole, followed by cyclisation . Another method involves the reaction of N-(chlorosulfonyl)imidoyl chlorides with anilines to yield 1,2,4-benzothiadiazine 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by extensive intramolecular hydrogen bonds, which stabilize the structure. For example, the 4-chloro derivative of a related compound forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . The crystal structure of these compounds can be determined using X-ray diffraction, which reveals the conformation of the heterocyclic rings and the overall molecular geometry .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including hydrolysis under certain conditions. For instance, the hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide leads to the formation of N-(2-(N-methylsulfamoyl)phenyl)formamide as a degradation product . The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings and the heterocyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives can vary significantly depending on their crystal habitus. Different crystal forms of the same compound can exhibit distinct biological activities, acute toxicity, and the potential to cause gastric damage . The crystal habitus is thus an important characteristic that can affect the drug substance's pharmacological parameters . Additionally, the solubility, melting point, and stability of these compounds can be influenced by their molecular and crystal structures .

Scientific Research Applications

Structural Analysis and Chemical Properties

- Structural Insights : Research has explored the structural characteristics of related benzothiazine derivatives, revealing extensive intramolecular hydrogen bonds stabilizing their structures. These studies highlight the importance of such bonds in determining the molecular conformation and reactivity of benzothiazine compounds (Siddiqui et al., 2008).

Potential Therapeutic Applications

- Antitumor Activity : A synthesized compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory effects on cancer cell proliferation, indicating potential therapeutic applications in cancer treatment (Ji et al., 2018).

Chemical Synthesis and Reactivity

- Catalytic Applications : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a homogeneous catalyst for the synthesis of various heterocyclic compounds, demonstrating its utility in promoting multi-component reactions under green chemistry protocols (Khazaei et al., 2015).

Antimicrobial and Antioxidant Properties

- Antimicrobial Activities : Studies on novel thiourea derivatives have shown significant antimicrobial effects against various bacterial strains, suggesting the potential of benzothiazine derivatives as templates for developing new antimicrobial agents with specific properties (Limban et al., 2011).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O3S/c1-8-2-4-10(7-11(8)17)21-15(24)14-22-12-6-9(16(18,19)20)3-5-13(12)27(25,26)23-14/h2-7,14,22-23H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWBFLKZILDWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)C(F)(F)F)S(=O)(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)